3-[(4-Methylphenoxy)methyl]benzoic acid
Description
3-[(4-Methylphenoxy)methyl]benzoic acid (C15H14O3) is a substituted benzoic acid derivative with a phenoxymethyl group at the 3-position of the benzene ring and a methyl substituent on the phenoxy moiety. Synthesized via Ullmann coupling of 2-chloro-3-methylbenzoic acid with 4-methylphenol, this compound crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 8.95081 Å, b = 6.54110 Å, c = 21.9729 Å, and β = 91.2391° . Its crystal structure features inversion dimer formation via O–H···O hydrogen bonds between carboxyl groups, with a dihedral angle of 86.7° between the benzoic acid and phenoxy rings, indicating a near-perpendicular conformation .
Properties
CAS No. |
195447-86-0 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
3-[(4-methylphenoxy)methyl]benzoic acid |
InChI |
InChI=1S/C15H14O3/c1-11-5-7-14(8-6-11)18-10-12-3-2-4-13(9-12)15(16)17/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
PKEXZXAKLARHFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenoxy)methyl]benzoic acid typically involves the reaction of 4-methylphenol with 4-iodobenzoic acid in the presence of a base such as potassium t-butoxide and a catalyst like copper metal. The reaction is carried out in a solvent like dimethylsulfoxide under nitrogen atmosphere at elevated temperatures (around 210°C) for an extended period (approximately 18 hours).
Industrial Production Methods
While specific industrial production methods for 3-[(4-Methylphenoxy)methyl]benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylphenoxy)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2 with a metal catalyst) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions for substitution reactions.
Major Products Formed
Oxidation: Quinones or carboxylic acid derivatives.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-[(4-Methylphenoxy)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Findings and Implications
- Structural Flexibility vs.
- Electron Effects: Electron-withdrawing groups (e.g., nitro, cyano) enhance reactivity but reduce bioavailability, while methyl and methoxy groups balance hydrophobicity and metabolic stability.
- Biological Relevance: Simpler benzoic acid derivatives (e.g., 3-[(4-methylphenoxy)methyl]benzoic acid) are promising for anti-inflammatory applications, whereas complex triazine derivatives target enzymatic pathways .
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